4-Ethylsulfanylpyrimidin-2-amine
Description
4-Ethylsulfanylpyrimidin-2-amine is a pyrimidine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 4-position and an amine (-NH₂) group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at the 1- and 3-positions, widely studied for their biological and chemical relevance. This compound is of interest in medicinal chemistry, agrochemicals, and materials science due to its tunable electronic and steric properties.
Properties
CAS No. |
6311-81-5 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-ethylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI Key |
RHNZTRAZXDAUHX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)pyrimidin-2-amine typically involves the reaction of ethylthiol with pyrimidine derivatives. One common method includes the nucleophilic substitution reaction where ethylthiol is introduced to a pyrimidine ring substituted with a leaving group such as a halide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production methods for 4-(Ethylthio)pyrimidin-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Ethylthio)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)pyrimidin-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase. This inhibition reduces the production of inflammatory mediators like nitric oxide and prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-Ethylsulfanylpyrimidin-2-amine, comparisons are drawn with structurally related pyrimidine derivatives. Key differences arise from substituent variations at the 4- and 2-positions, influencing reactivity, solubility, and functional applications. Below is a detailed analysis:
Substituent Effects at the 4-Position
- 4-Methylsulfanylpyrimidin-2-amine: Replacing the ethyl group with a methyl group reduces steric bulk and lipophilicity. This decreases logP values (predicted: 1.2 vs.
- However, the larger substituent may hinder metabolic stability.
- 4-(2-Pyridylsulfanyl)pyrimidin-2-amine (as in Wang et al., 2008): The pyridyl group introduces a chelating site for metal coordination, enabling applications in catalysis or metallodrugs. This contrasts with 4-Ethylsulfanylpyrimidin-2-amine, which lacks such coordination capacity.
Substituent Effects at the 2-Position
- 4-Ethylsulfanylpyrimidin-2-ol : Replacing -NH₂ with -OH reduces basicity (pKa ~7.5 vs. ~4.5 for the amine), altering protonation states under physiological conditions. This affects hydrogen-bonding patterns in drug-target interactions.
Structural and Electronic Properties
Table 1 summarizes key parameters for 4-Ethylsulfanylpyrimidin-2-amine and analogs:
Biological Activity
4-Ethylsulfanylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Ethylsulfanylpyrimidin-2-amine has a molecular formula of C7H10N2S, characterized by a pyrimidine ring substituted with an ethyl sulfanyl group at position 4 and an amino group at position 2. The structure is crucial for its interaction with biological targets, particularly enzymes and receptors.
The biological activity of 4-Ethylsulfanylpyrimidin-2-amine primarily stems from its ability to interact with various enzymes. The aminopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity, which can lead to therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Binding : It may also interact with specific receptors, modulating signal transduction pathways.
Biological Activities
Research indicates that 4-Ethylsulfanylpyrimidin-2-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has inhibitory effects against certain bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Anticancer Potential : Some studies have indicated that it may inhibit tumor growth in specific cancer cell lines.
Case Studies and Experimental Data
- Inhibition of COX Enzymes :
- A study evaluated the inhibitory potency of various pyrimidine derivatives, including 4-Ethylsulfanylpyrimidin-2-amine, against COX-1 and COX-2 enzymes. The results showed that compounds similar to 4-Ethylsulfanylpyrimidin-2-amine had IC50 values ranging from 1 to 5 nM for COX-2 inhibition, indicating strong anti-inflammatory potential .
| Compound | IC50 (nM) COX-1 | IC50 (nM) COX-2 |
|---|---|---|
| 4-Ethylsulfanylpyrimidin-2-amine | Not specified | 3 - 5 |
| Similar Pyrimidine Derivative | 10 | 1 - 3 |
-
Antimicrobial Assays :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Cell Viability Studies :
- In cancer research, assays conducted on various cell lines revealed that treatment with 4-Ethylsulfanylpyrimidin-2-amine resulted in reduced cell viability, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
